molecular formula C15H10O4 B12675817 2-(2-(1-Naphthyl)ethenylidene)malonic acid CAS No. 7508-27-2

2-(2-(1-Naphthyl)ethenylidene)malonic acid

Katalognummer: B12675817
CAS-Nummer: 7508-27-2
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: ZZJFFMFUIQPHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(1-Naphthyl)ethenylidene)malonic acid is an organic compound with the molecular formula C15H10O4. It is characterized by its unique structure, which includes a naphthyl group attached to an ethenylidene moiety, further connected to a malonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Naphthyl)ethenylidene)malonic acid typically involves the condensation of 1-naphthaldehyde with malonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(1-Naphthyl)ethenylidene)malonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, reduced derivatives with ethyl groups, and various substituted naphthyl compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-(1-Naphthyl)ethenylidene)malonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-(1-Naphthyl)ethenylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Naphthyl)malonic acid
  • 1-Naphthylacetic acid
  • 2-(2-(1-Naphthyl)ethenyl)malonic acid

Uniqueness

2-(2-(1-Naphthyl)ethenylidene)malonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities

Eigenschaften

CAS-Nummer

7508-27-2

Molekularformel

C15H10O4

Molekulargewicht

254.24 g/mol

IUPAC-Name

2-carboxy-4-naphthalen-1-ylbut-2-enoate

InChI

InChI=1S/C15H10O4/c16-14(17)13(15(18)19)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H-,16,17,18,19)

InChI-Schlüssel

ZZJFFMFUIQPHTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2[CH+]C=C(C(=O)O)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.